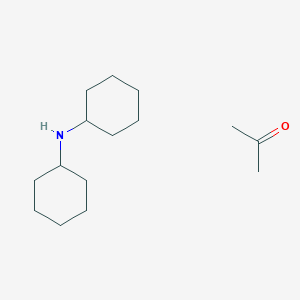
2-Propanone, reaction products with diphenylamine
Vue d'ensemble
Description
“2-Propanone, reaction products with diphenylamine” is also referred to as PREPOD . It is the reaction product of N-phenyl-benzenamine (diphenylamine or DPA) and 2-propanone (acetone) . It is a UVCB (Unknown or Variable Composition, Complex Reaction Products, or Biological Materials) mixture, and as such, contains a number of components in different concentrations .
Applications De Recherche Scientifique
Antioxidant in Rubber Manufacturing
The compound is used as an antioxidant in the manufacture of rubber products, including tires . As an antioxidant, it helps to prevent or slow down the degradation of material caused by exposure to oxygen.
Environmental Monitoring
The compound is monitored in industrial effluents as part of environmental protection efforts . Facilities are required to consider effluent monitoring activities, including sampling for the presence of this compound.
Chemical Grouping
“N-cyclohexylcyclohexanamine;propan-2-one” is part of the chemical grouping of amines and the chemical sub-grouping of aromatic amines . This classification is important in understanding the compound’s properties and potential applications.
Wastewater Treatment Research
The compound is used in research related to wastewater treatment . Specifically, it is used in the determination of diphenylamine antioxidants in wastewater/biosolids and sediment.
Chemical Inventory Listing
The compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) . This inventory lists and defines chemical substances that were on the European Community market between 1 January 1971 and 18 September 1981.
Safety and Hazards
“2-Propanone, reaction products with diphenylamine” may cause an allergic skin reaction and may cause long-lasting harmful effects to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .
Orientations Futures
Propriétés
IUPAC Name |
N-cyclohexylcyclohexanamine;propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C3H6O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3(2)4/h11-13H,1-10H2;1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBRXUFICHIMLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68412-48-6 | |
| Record name | 2-Propanone, reaction products with diphenylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



